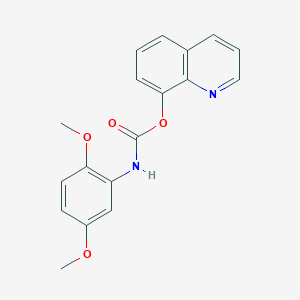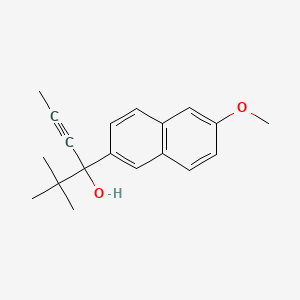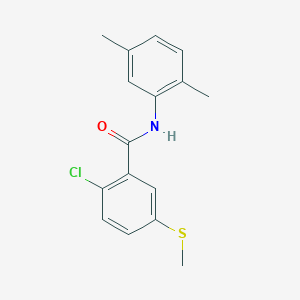
8-Quinolinyl 2,5-dimethoxyphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinyl 2,5-dimethoxyphenylcarbamate is a chemical compound with the molecular formula C18H16N2O4 It is known for its unique structure, which combines a quinoline ring with a dimethoxyphenylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinyl 2,5-dimethoxyphenylcarbamate typically involves the reaction of 8-quinolinol with 2,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures to handle the chemicals involved.
化学反応の分析
Types of Reactions: 8-Quinolinyl 2,5-dimethoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinyl derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or nucleophiles, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl oxides, while reduction could produce quinolinyl amines.
科学的研究の応用
8-Quinolinyl 2,5-dimethoxyphenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism by which 8-Quinolinyl 2,5-dimethoxyphenylcarbamate exerts its effects involves interactions with specific molecular targets. The quinoline ring can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The carbamate group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
類似化合物との比較
8-Quinolinyl 2,4-dimethoxyphenylcarbamate: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC): Another quinoline derivative with distinct functional groups.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Similar to QUPIC but with a cyclohexylmethyl group.
Uniqueness: 8-Quinolinyl 2,5-dimethoxyphenylcarbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both quinoline and dimethoxyphenylcarbamate groups provides a versatile framework for various applications.
特性
CAS番号 |
99541-02-3 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
quinolin-8-yl N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-8-9-15(23-2)14(11-13)20-18(21)24-16-7-3-5-12-6-4-10-19-17(12)16/h3-11H,1-2H3,(H,20,21) |
InChIキー |
QLTOEFHUCJSRLY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)


![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)







